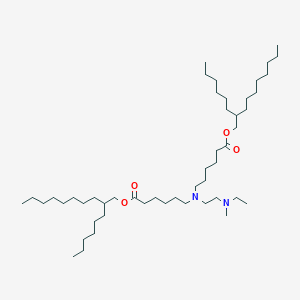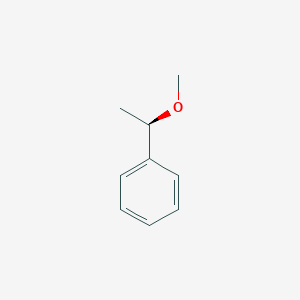
(R)-(1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-methoxyethyl)benzene, also known as ®-1-phenylethanol methyl ether, is an organic compound with a chiral center, making it an enantiomer. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methoxyethyl)benzene typically involves the reaction of ®-1-phenylethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methyl ether linkage. The general reaction conditions include:
Reactants: ®-1-phenylethanol and methanol
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of ®-(1-methoxyethyl)benzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
®-(1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-phenylacetaldehyde.
Reduction: Reduction reactions can convert it back to ®-1-phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: ®-1-phenylacetaldehyde
Reduction: ®-1-phenylethanol
Substitution: Various substituted benzene derivatives depending on the reagent used
Scientific Research Applications
®-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ®-(1-methoxyethyl)benzene involves its interaction with various molecular targets. The compound’s chiral center allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways. The aromatic benzene ring can participate in π-π interactions, further affecting its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-(1-methoxyethyl)benzene: The enantiomer of ®-(1-methoxyethyl)benzene, with similar chemical properties but different biological activity.
®-1-phenylethanol: The precursor to ®-(1-methoxyethyl)benzene, lacking the methoxy group.
®-1-phenylacetaldehyde: An oxidation product of ®-(1-methoxyethyl)benzene.
Uniqueness
®-(1-methoxyethyl)benzene is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its aromatic nature also contributes to its distinct chemical behavior and applications in various fields.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
InChI Key |
PLKSMSKTENNPEJ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
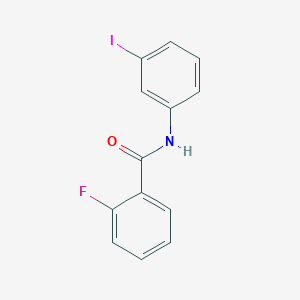
![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
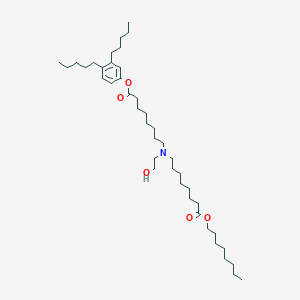
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
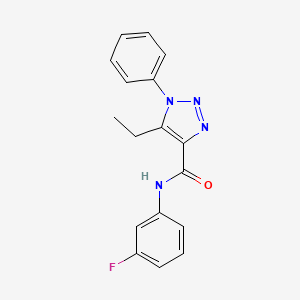
![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)
